molecular formula C18H14N4O3S2 B4025221 2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE

2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE

Cat. No.: B4025221
M. Wt: 398.5 g/mol
InChI Key: YJUDCMUEOBJZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE is a complex organic compound that features a unique combination of a thiadiazole ring and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Acetylation: The thiadiazole ring is then acetylated using acetic anhydride to form the acetamido derivative.

    Formation of the Tricyclic Structure: The tricyclic structure is synthesized through a series of cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the acetamido-thiadiazole derivative with the tricyclic structure using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamido moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their mechanical or thermal properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Shares the thiadiazole ring and acetamido group but lacks the tricyclic structure.

    N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with different substituents on the thiadiazole ring.

Uniqueness

The uniqueness of 2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE lies in its combination of a thiadiazole ring with a tricyclic structure. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-10(23)19-17-21-22-18(27-17)26-9-16(24)20-11-6-7-13-12-4-2-3-5-14(12)25-15(13)8-11/h2-8H,9H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUDCMUEOBJZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE
Reactant of Route 5
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-{8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}ACETAMIDE

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